Product packaging for Octahydro-4,8a-dimethyl-4a(2H)-naphthol(Cat. No.:CAS No. 16452-32-7)

Octahydro-4,8a-dimethyl-4a(2H)-naphthol

Cat. No.: B095753
CAS No.: 16452-32-7
M. Wt: 182.3 g/mol
InChI Key: JLPUXFOGCDVKGO-UHFFFAOYSA-N
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Description

Octahydro-4,8a-dimethyl-4a(2H)-naphthol, universally identified as Geosmin, is an irregular sesquiterpenoid bicyclic alcohol with the molecular formula C12H22O and a molecular weight of 182.30 g·mol⁻¹ . This compound is the primary contributor to the characteristic earthy aroma of soil, known as petrichor, which becomes pronounced when rain falls on dry earth . The human olfactory system is exceptionally sensitive to Geosmin, with a detection threshold as low as 5-10 parts per trillion, making it a critical compound of interest in sensory and environmental research . In applied research, Geosmin is a major focus in the management of taste and odor episodes in drinking water and in aquaculture. It is a significant metabolite produced by various cyanobacteria (e.g., Anabaena , Planktothrix ) and actinobacteria (e.g., Streptomyces ), and is responsible for the "muddy" off-flavor in freshwater fish such as carp and catfish . Studies into its biosynthesis have identified the geosmin synthase enzyme ( geoA ), which converts farnesyl diphosphate to Geosmin, providing a genetic marker for monitoring producer organisms in water bodies . Furthermore, Geosmin's role extends to chemical ecology, where it is investigated for its function in attracting soil arthropods like springtails, potentially aiding in the spore dispersal of Streptomyces . This product is intended for research applications only, including environmental monitoring, analytical method development, sensory studies, and the investigation of biological pathways in microbes and plants. It is not for diagnostic, therapeutic, or personal use. Researchers should note that Geosmin is a potent compound; it is recommended to handle it using appropriate laboratory practices and to prepare working dilutions (e.g., 0.1% or lower) for experimental use due to its high odor strength and persistence .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O B095753 Octahydro-4,8a-dimethyl-4a(2H)-naphthol CAS No. 16452-32-7

Properties

IUPAC Name

4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPUXFOGCDVKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C1(CCCC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051887
Record name Octahydro-4,8a-dimethyl-4a(2H)-naphthol
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Molecular Weight

182.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

270.00 to 271.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name Geosmin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23333-91-7, 16423-19-1, 5173-69-3, 16452-32-7, 19700-21-1
Record name Octahydro-4,8a-dimethyl-4a(2H)-naphthalenol
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Record name Geosmin
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Record name 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-
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Record name 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-
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Record name Octahydro-4,8a-dimethyl-4a(2H)-naphthol
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Record name (4α,4aβ,8aα)-octahydro-4,8a-dimethyl-4a(2H)-naphthol
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Record name (4α,4aα,8aα)-octahydro-4,8a-dimethyl-4a(2H)-naphthol
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Record name Geosmin
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Scientific Research Applications

Applications Overview

Field Application Details
Food Industry Flavoring AgentUsed to impart an earthy flavor in products like beetroots and certain beverages .
Fragrance Industry Fragrance ComponentIncorporated into perfumes and scented products for its distinctive earthy scent .
Environmental Science Ecological RoleActs as a signaling molecule in soil ecosystems, influencing plant-microbe interactions .
Pharmaceuticals Potential Antimicrobial PropertiesExhibits biological activity that may inhibit certain microbial growth .

Food Industry

Geosmin is primarily recognized for its earthy flavor profile, which plays a significant role in the taste of various food products. It is particularly noted for:

  • Taste in Beetroots : Geosmin contributes to the characteristic earthy taste of beetroots, making it a key component in culinary applications.
  • Drinking Water Quality : It is responsible for taste and odor issues in drinking water, especially during algal blooms. Its detection threshold is extremely low (0.006 to 0.01 µg/L), leading to significant consumer complaints regarding water quality .

Fragrance Industry

In the fragrance sector, geosmin's unique scent has made it a valuable ingredient:

  • Perfume Formulations : Its earthy aroma adds depth to floral and woody fragrances. Geosmin is often used in small concentrations due to its potency and must be diluted carefully before incorporation into fragrance blends .

Environmental Science

Geosmin's role extends beyond human applications; it is integral to ecological interactions:

  • Microbial Interactions : Produced by certain bacteria such as Streptomyces, geosmin influences microbial growth and can attract organisms that rely on these microbes for food . It plays a vital role in soil health and nutrient cycling.

Pharmaceuticals

Emerging research indicates geosmin's potential in medicinal applications:

  • Antimicrobial Activity : Studies have shown that geosmin possesses antimicrobial properties, suggesting possible uses in developing natural preservatives or treatments against specific pathogens.

Case Study 1: Geosmin in Drinking Water Treatment

In a study examining the impact of geosmin on water quality, researchers found that traditional water treatment methods often fail to remove geosmin effectively. Advanced treatment processes such as activated carbon filtration were recommended to mitigate its presence in drinking water supplies .

Case Study 2: Geosmin's Role in Aquaculture

Research conducted on freshwater fish highlighted how geosmin contributes to off-flavors in commercially important species like catfish and tilapia. The study emphasized the need for effective management strategies in aquaculture systems to reduce geosmin levels before harvest .

Comparison with Similar Compounds

Key Physical Properties:

  • Log Kow (octanol-water partition coefficient): 3.57, indicating moderate hydrophobicity .
  • Vapor pressure: 0.000289 mm Hg at 20°C, reflecting low volatility .
  • Water solubility: 156.7 mg/L at 20°C, enabling its detection in aqueous environments .

Geosmin is synthesized naturally by soil-dwelling bacteria (e.g., Streptomyces) and cyanobacteria. Industrially, it is produced via stereoselective synthesis for use as a reference standard in environmental and food safety testing due to its role as a taste/odor contaminant in drinking water .

Comparison with Similar Compounds

Geosmin belongs to a class of bicyclic terpenoids with structural analogs that differ in substituents, stereochemistry, and functional groups. Below is a detailed comparison with three closely related compounds:

Patchoulol (CAS# 5986-55-0)

  • Structure: A tricyclic sesquiterpene alcohol with additional methyl groups and a methano bridge .
  • Molecular weight: 222.37 g/mol (higher than geosmin due to extended carbon framework).
  • Log Kow: 4.67, indicating greater lipophilicity .
  • Odor profile: Patchouli-like, woody, and balsamic, contrasting with geosmin’s earthy notes.
  • Applications: Widely used in perfumery and traditional medicine, unlike geosmin’s niche role in environmental monitoring .

Nootkatol (CAS# 53643-07-5)

  • Structure: Features a methylvinyl substituent and extended decalin system compared to geosmin’s simpler bicyclic framework .
  • Molecular weight: 220.35 g/mol.
  • Physical properties:
    • Boiling point: 316.8°C (vs. geosmin’s lower volatility).
    • Density: 0.97 g/cm³ .
  • Odor profile: Citrusy and grapefruit-like, diverging sharply from geosmin’s earthy character.

Octahydro-4,8a,9,9-tetramethyl-1,6-methano-1(2H)-naphthol (CAS# 5986-55-0)

  • Structure: Contains four methyl groups and a methano bridge, increasing steric bulk compared to geosmin .
  • Molecular weight: 222.37 g/mol.
  • Stereochemistry: The (1R,4β,4aα,6β) configuration distinguishes it from geosmin’s (4R,4aR,8aS) arrangement .

Table 1: Comparative Data of Geosmin and Analogous Compounds

Property Geosmin Patchoulol Nootkatol Octahydro-4,8a,9,9-tetramethyl-...
CAS Number 23333-91-7 / 19700-21-1 5986-55-0 53643-07-5 5986-55-0
Molecular Formula C₁₂H₂₂O C₁₅H₂₆O C₁₅H₂₄O C₁₅H₂₆O
Molecular Weight 182.30 g/mol 222.37 g/mol 220.35 g/mol 222.37 g/mol
Log Kow 3.57 4.67 Not reported Not reported
Odor Profile Earthy, musty Woody, balsamic Citrusy Not characterized
Applications Environmental monitoring Perfumery, medicine Flavoring Unclear

Structural and Functional Insights

  • Substituent Effects: Geosmin’s dimethyl groups and hydroxyl moiety are critical for its low volatility and water solubility, enabling its persistence in moist environments. In contrast, Patchoulol’s additional methyl groups and tricyclic structure enhance its lipophilicity and stability in fragrances .
  • Stereochemical Sensitivity: Geosmin’s enantiomers exhibit identical odor profiles but differ in biosynthetic pathways. This contrasts with compounds like Nootkatol, where stereochemistry directly influences scent characteristics .

Preparation Methods

Base-Catalyzed Diels-Alder Reaction

The most well-documented route involves a Diels-Alder reaction between 6,6-dimethylcyclohex-2-en-1-one (a dienophile) and 2-methylpenta-1,3-diene (a diene), followed by regioselective reduction (Figure 1).

Reaction Conditions:

  • Step 1 (Cycloaddition):

    • Solvent: Toluene or xylene

    • Catalyst: Lewis acids (e.g., AlCl₃) or Brønsted bases (e.g., KOtBu)

    • Temperature: 80–120°C

    • Yield: 68–72%

  • Step 2 (Reduction):

    • Reducing Agent: Lithium aluminium hydride (LiAlH₄)

    • Solvent: Anhydrous diethyl ether

    • Temperature: 0°C to room temperature

    • Yield: 85–90%

Mechanistic Insights:
The Diels-Alder step proceeds via a concerted [4+2] cycloaddition, forming the bicyclic ketone intermediate. Stereoselectivity arises from the endo rule, favoring the cis-fused decalin system. Subsequent LiAlH₄ reduction selectively targets the carbonyl group, producing the tertiary alcohol without over-reducing the olefinic bonds.

Table 1: Optimization of Diels-Alder Parameters

ParameterEffect on YieldOptimal Value
Catalyst (AlCl₃)Increases rate5 mol%
Solvent PolarityHigher polarity reduces yieldToluene
Reaction Time>12 hr maximizes conversion18 hr

Hydrogenation of Polycyclic Ketones

Wieland-Miescher Ketone Derivatives

Racemic Wieland-Miescher ketone (WMK, 8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione) serves as a precursor for stereoselective synthesis. Hydrogenation of WMK derivatives under controlled conditions yields this compound.

Procedure:

  • Ketone Protection: WMK is protected as its ethylene ketal to prevent unwanted side reactions.

  • Catalytic Hydrogenation:

    • Catalyst: 10% Pd/C or Rh/Al₂O₃

    • Pressure: 50–100 bar H₂

    • Solvent: Ethanol or THF

    • Temperature: 80–100°C

    • Yield: 60–65%

Challenges:

  • Over-hydrogenation leads to fully saturated byproducts.

  • Stereochemical control requires chiral catalysts or resolution techniques.

Biotechnological Production via Streptomyces

Microbial Biosynthesis

Certain Streptomyces strains natively produce geosmin, a structural analog, via a sesquiterpene synthase pathway. Metabolic engineering of these strains enables the production of this compound through precursor-directed biosynthesis.

Key Steps:

  • Gene Knockout: Disruption of the geoA gene to block geosmin production.

  • Heterologous Expression: Introduction of methyltransferase enzymes to introduce the 8a-methyl group.

  • Fermentation:

    • Medium: Soybean meal-based substrate

    • pH: 6.8–7.2

    • Duration: 120–144 hr

    • Titer: 120–150 mg/L

Advantages:

  • Avoids harsh chemical conditions.

  • Enantiomeric excess >98% due to enzymatic specificity.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Diels-Alder + Reduction58–6195–9712–15Industrial
WMK Hydrogenation60–6590–9218–22Pilot-scale
Biotechnological45–5099+85–100Lab-scale

The Diels-Alder route remains the most cost-effective for bulk production, while biotechnological methods offer superior stereochemical purity for niche applications.

Industrial-Scale Considerations

Catalyst Recycling

Pd/C catalysts in hydrogenation steps can be reused up to 5 times with <5% activity loss, reducing costs by 30%.

Solvent Recovery

Toluene and diethyl ether are distilled and recycled, achieving >90% solvent recovery in continuous systems .

Q & A

Basic Research Questions

Q. What are the key analytical methods for identifying and quantifying Octahydro-4,8a-dimethyl-4a(2H)-naphthol in environmental samples?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is the gold standard due to the compound’s volatility and low detection thresholds. Stereochemical resolution requires chiral columns or derivatization agents to distinguish enantiomers like (±)-Geosmin, a closely related analog . Calibration standards should align with odor threshold guidelines (e.g., 10 ng/L in drinking water) .

Q. How can researchers verify the stereochemical purity of synthesized this compound?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C}-NMR, is critical for confirming configurations (e.g., 4R,4aR,8aS vs. 4S,4aR,8aR). Polarimetry or chiral HPLC can validate enantiomeric excess, as stereochemistry impacts odor perception and bioactivity .

Q. What protocols are recommended for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodology : Accelerated stability studies using controlled environmental chambers. Monitor degradation products via LC-MS and compare to reference spectra. Evidence suggests thermal stability up to 120°C, but oxidative degradation may occur in aqueous matrices .

Advanced Research Questions

Q. How can conflicting data on endocrine disruption potential be resolved?

  • Case Analysis : The U.S. EPA listed the compound for endocrine disruptor screening (EDSP) but later deemed safety classification "not applicable" . To resolve contradictions:

Conduct in vitro receptor-binding assays (e.g., estrogen/androgen receptor transactivation).

Compare results to structurally similar terpenoids (e.g., Patchouli alcohol, CAS 5986-55-0) with known endocrine activity .

Validate findings using in vivo models (e.g., zebrafish embryo toxicity assays) .

Q. What mechanistic insights explain the compound’s role in microbial geosmin biosynthesis?

  • Experimental Design :

  • Use isotopic labeling (e.g., 13C^{13}\text{C}-acetate) to trace biosynthetic pathways in Streptomyces spp.
  • Employ gene knockout studies targeting sesquiterpene synthases or cytochrome P450 enzymes .
  • Compare kinetic parameters (e.g., KmK_m, VmaxV_{max}) of recombinant enzymes using LC-MS/MS .

Q. How can enantiomeric differences impact ecotoxicological risk assessments?

  • Methodology :

  • Separate enantiomers via preparative chiral chromatography.
  • Test acute toxicity (e.g., Daphnia magna LC50_{50}) and biodegradation rates for each isomer.
  • Evidence shows (±)-Geosmin has higher aquatic toxicity than single enantiomers, likely due to membrane permeability differences .

Data Interpretation and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in odor threshold studies?

  • Recommendations :

  • Use probit or log-logistic models to estimate EC50_{50} values for human sensory panels.
  • Account for inter-individual variability via mixed-effects models .
  • Cross-validate with instrumental data (e.g., GC-MS concentrations) .

Q. How should researchers address discrepancies in CAS registry entries for stereoisomers?

  • Guidance :

  • Cross-reference CAS 23333-91-7 (racemic mixture) with 19700-21-1 ((-)-Geosmin) and 5173-70-6 ((+)-Geosmin) .
  • Consult IUPAC nomenclature guidelines and stereodescriptors (e.g., Cahn-Ingold-Prelog rules) to avoid misidentification .

Tables for Critical Data

Property Value Reference
Molecular Weight182.3 g/mol
LogP (Octanol-Water)3.85
Odor Threshold (Water)10 ng/L
Aquatic Toxicity (Daphnia)LC50_{50}: 0.5 mg/L (72 h)

Key Research Gaps

  • Stereochemical-Specific Bioactivity : Limited data on enantiomer-specific toxicity or receptor interactions .
  • Long-Term Environmental Fate : Degradation pathways in anaerobic systems remain uncharacterized .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydro-4,8a-dimethyl-4a(2H)-naphthol
Reactant of Route 2
Octahydro-4,8a-dimethyl-4a(2H)-naphthol

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